Tinophylloloside

Descripción general

Descripción

Tinophylloloside is a naturally occurring compound that has gained significant attention in recent years due to its potential therapeutic properties. It is a glycosylated flavonoid that is found in the leaves of the plant Tinophyllum peltatum. This compound has been the subject of numerous studies, and its synthesis, mechanism of action, and physiological effects have been extensively investigated.

Aplicaciones Científicas De Investigación

Cochlospermum tinctorium Roots : Polysaccharides and polyphenols, including Tinophylloloside, in the roots of Cochlospermum tinctorium show anti-ulcer, radical scavenging, and immunomodulating activities, contributing to its traditional use in treating various diseases (Nergård et al., 2005).

Tinospora cordifolia : This plant contains immunomodulatory active compounds, enhancing phagocytic activity and nitric oxide generation in human cells (Sharma et al., 2012).

Morinda citrifolia L. Leaves : Tin chlorophyllin derived from these leaves exhibits potential antioxidant activity, supporting its role in human health protection and disease prevention (Pavithra & Banu, 2017).

Coreopsis tinctoria Nutt. : Commonly known as Snow Chrysanthemum, it has diverse biological activities, including antidiabetes, antioxidant, anti-inflammatory, and neuroprotective effects, and is a non-toxic herb (Shen et al., 2020).

Fibraurea tinctoria : This plant contains Tinophylloloside, identified as a bitter principle in its non-alkaloidal fraction, demonstrating the diversity of its pharmacological properties (Itokawa et al., 1986).

Tinospora Species : Tinospora species exhibit strong immunomodulatory effects, but detailed studies and toxicity assessments are needed for clinical applications (Haque, Jantan, & Bukhari, 2017).

Antiproliferative and Anti-tumor Activity : Organotin compounds have shown promising antiproliferative and anti-tumor activity in recent years (Hadjikakou & Hadjiliadis, 2009).

Propiedades

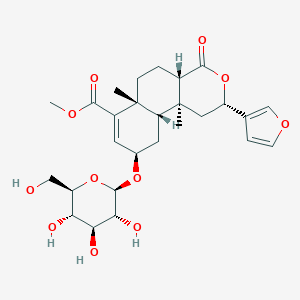

IUPAC Name |

methyl (2S,4aS,6aR,9R,10aS,10bS)-2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O11/c1-26-6-4-15-24(33)37-17(13-5-7-35-12-13)10-27(15,2)19(26)9-14(8-16(26)23(32)34-3)36-25-22(31)21(30)20(29)18(11-28)38-25/h5,7-8,12,14-15,17-22,25,28-31H,4,6,9-11H2,1-3H3/t14-,15+,17-,18+,19+,20+,21-,22+,25+,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTGQGFLTYWGDL-HMAXOINASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=O)OC(CC3(C1CC(C=C2C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)C)C5=COC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3C(=O)O[C@@H](C[C@]3([C@@H]1C[C@H](C=C2C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)C5=COC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tinophylloloside | |

CAS RN |

102907-33-5 | |

| Record name | Tinophylloloside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102907335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

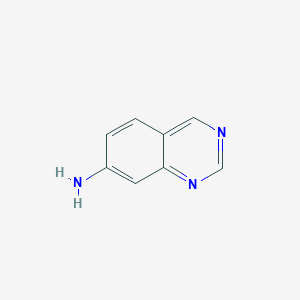

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

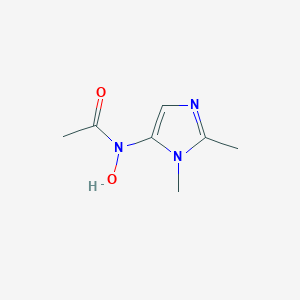

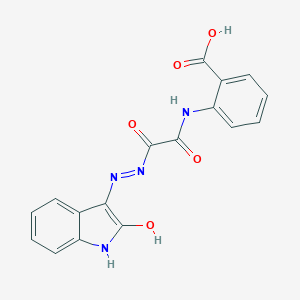

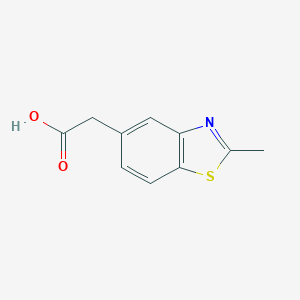

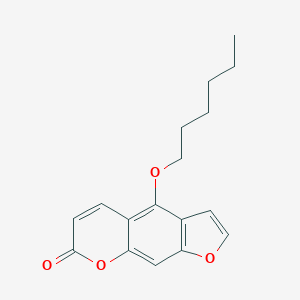

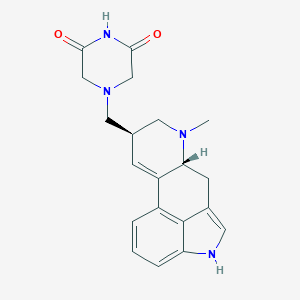

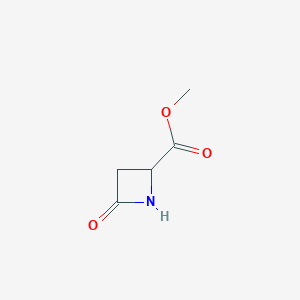

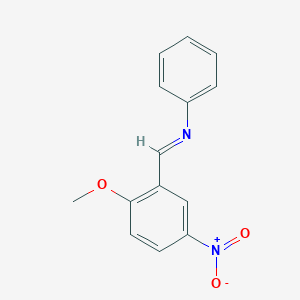

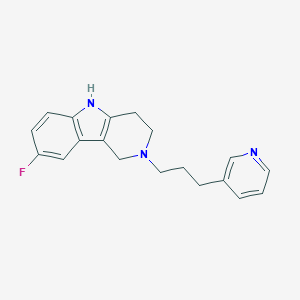

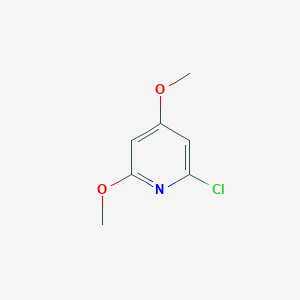

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8'R,9'S,13'S,14'S)-13'-Ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]](/img/structure/B11228.png)